Chemical structure of 4-methoxy-N-(2-methylbenzyl)benzamide
Chemical structure of 4-methoxy-N-(2-methylbenzyl)benzamide
An In-Depth Technical Guide to 4-methoxy-N-(2-methylbenzyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
Introduction
The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1] This structural motif's versatility allows for extensive chemical modification, enabling the precise tuning of physicochemical properties and biological activities. This has led to the development of derivatives with a wide therapeutic spectrum, including anticancer, antimicrobial, and neuroprotective applications.[1][2][3]
Notably, N-benzylbenzamide derivatives have emerged as a particularly promising class. Certain analogues function as potent tubulin polymerization inhibitors, targeting the colchicine binding site and exhibiting powerful antiproliferative activity against various cancer cell lines.[4][5] Others have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), presenting a potential therapeutic strategy for advanced Alzheimer's disease.[2]
This technical guide provides a comprehensive, research-level overview of a specific analogue, 4-methoxy-N-(2-methylbenzyl)benzamide . We will detail a robust and logical pathway for its synthesis, outline the analytical techniques for its structural confirmation, and discuss its potential therapeutic applications based on the established activities of closely related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-methoxy-N-(2-methylbenzyl)benzamide are derived from its constituent parts: a 4-methoxybenzoyl group linked via an amide bond to a 2-methylbenzyl moiety. Its properties can be calculated from its structure.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-N-(2-methylbenzyl)benzamide | - |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.32 g/mol | Calculated |
| Exact Mass | 255.1259 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Predicted XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Synthesis and Purification
The synthesis of 4-methoxy-N-(2-methylbenzyl)benzamide is most reliably achieved through the formation of an amide bond between 4-methoxybenzoic acid and 2-methylbenzylamine. A classic and highly effective method involves the activation of the carboxylic acid via conversion to its acyl chloride, followed by nucleophilic acyl substitution by the amine.
Retrosynthetic Analysis
The retrosynthetic approach logically disconnects the molecule at the amide C-N bond. This identifies the two primary synthons: an electrophilic 4-methoxybenzoyl derivative and the nucleophilic 2-methylbenzylamine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis involves a two-step, one-pot procedure. First, 4-methoxybenzoic acid is activated with thionyl chloride (SOCl₂) to generate the highly reactive 4-methoxybenzoyl chloride. Second, this intermediate is reacted directly with 2-methylbenzylamine in the presence of a base to yield the final product.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
This protocol is based on established methods for amide synthesis from carboxylic acids.[3]
Materials:
-
4-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
2-methylbenzylamine (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene or Ethyl Acetate/Hexane for recrystallization
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzoic acid (1.0 eq).
-
Add anhydrous CH₂Cl₂ to dissolve the acid, followed by a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, monitoring the evolution of gas (SO₂ and HCl). The reaction is complete when gas evolution ceases.
-
Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride is used immediately in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude 4-methoxybenzoyl chloride in anhydrous CH₂Cl₂ and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve 2-methylbenzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous CH₂Cl₂.
-
Add the amine/base solution dropwise to the stirred acid chloride solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to afford 4-methoxy-N-(2-methylbenzyl)benzamide as a crystalline solid.
-
Analytical Characterization
Confirmation of the chemical structure and assessment of purity require a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds and fundamental principles.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~7.80 | d | 2H | Ar-H (ortho to C=O) | | ~7.15-7.30 | m | 4H | Ar-H (benzyl ring) | | ~6.95 | d | 2H | Ar-H (ortho to OMe) | | ~6.40 | br t | 1H | N-H | | ~4.60 | d | 2H | N-CH₂ -Ar | | 3.85 | s | 3H | O-CH₃ | | 2.35 | s | 3H | Ar-CH₃ |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~167.0 | C =O (amide) | | ~162.5 | C -OMe | | ~136.0 | Benzyl C -CH₃ | | ~135.5 | Benzyl C -CH₂ | | ~130.5 | Benzyl Ar-C H | | ~129.0 | C -C=O | | ~128.8 | Ar-C H (ortho to C=O) | | ~127.5 | Benzyl Ar-C H | | ~126.5 | Benzyl Ar-C H | | ~126.0 | C -C(O) | | ~113.8 | Ar-C H (ortho to OMe) | | ~55.4 | O-C H₃ | | ~42.5 | N-C H₂-Ar | | ~19.0 | Ar-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration | | ~3300 | N-H stretch | | ~3060, 3030 | Aromatic C-H stretch | | ~2950, 2840 | Aliphatic C-H stretch | | ~1640 | C=O stretch (Amide I band) | | ~1540 | N-H bend (Amide II band) | | ~1250 | Aryl-O-C asymmetric stretch | | ~1030 | Aryl-O-C symmetric stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Calculated Exact Mass: 255.1259
-
Expected Molecular Ion (EI+): m/z = 255 [M]⁺
-
Predicted Major Fragments:
-
m/z = 135 (cleavage of the N-CH₂ bond, formation of the 4-methoxybenzoyl cation)
-
m/z = 120 (cleavage of the C-N bond, formation of the 2-methylbenzyl radical cation)
-
m/z = 105 (formation of the 2-methyltropylium ion via rearrangement)
-
Caption: Key fragmentation pathways in mass spectrometry.
Potential Therapeutic Applications
While 4-methoxy-N-(2-methylbenzyl)benzamide itself may not be extensively studied, its core scaffold is of significant interest in drug discovery.
Tubulin Polymerization Inhibition
N-benzylbenzamide derivatives have been successfully designed as potent inhibitors of tubulin polymerization, a validated target for anticancer therapy.[5] These agents bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4] Some analogues exhibit antiproliferative activities in the low nanomolar range, making this a highly promising avenue for investigation.[5]
Caption: Mechanism of tubulin polymerization inhibitors.
Butyrylcholinesterase (BChE) Inhibition
In the context of Alzheimer's disease, inhibition of BChE is a relevant therapeutic strategy, particularly in later stages of the disease. A recent study reported a series of N-benzyl benzamide derivatives as highly potent and selective BChE inhibitors with sub-nanomolar IC₅₀ values.[2] These compounds demonstrated neuroprotective effects and improved cognitive function in animal models, suggesting that 4-methoxy-N-(2-methylbenzyl)benzamide could be a valuable starting point for designing novel agents for neurodegenerative disorders.[2]
Conclusion
4-methoxy-N-(2-methylbenzyl)benzamide is a synthetically accessible member of the pharmacologically significant N-benzylbenzamide class. Its structure contains the key features associated with potent biological activities, including anticancer and neuroprotective effects. This guide provides a robust, causality-driven framework for its synthesis via acylation, a detailed protocol for its purification, and a predictive summary of its analytical characterization. The compelling biological activities of its structural relatives strongly validate 4-methoxy-N-(2-methylbenzyl)benzamide as a target for further investigation in modern drug discovery programs.
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Li, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
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